N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-butyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-2-3-10-18-16(21)17(22)19-13-15-20(11-7-12-25-15)26(23,24)14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNYOZLPSFFHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide is a synthetic compound characterized by its unique structural features, including an oxazinan ring and a benzenesulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.
- Molecular Formula : C₁₇H₂₅N₃O₅S
- Molecular Weight : 383.5 g/mol
- CAS Number : 872881-04-4
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including anticancer and antimicrobial effects. The biological activity of this compound can be inferred from studies on related compounds.
Anticancer Activity
- Mechanism of Action : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds derived from oxazinonaphthalene analogs demonstrated significant cytotoxicity against various human cancer cell lines (A2780 and MCF-7) with IC50 values ranging from 4.47 to 52.8 μM .
- Cell Cycle Arrest : Flow cytometric analysis of treated cancer cells indicated that these compounds could induce G2/M phase arrest, suggesting a mechanism that interferes with mitotic processes .
- Molecular Docking Studies : Molecular docking studies have illustrated potential interactions between these compounds and the colchicine-binding site of tubulin, which is critical for their antitumor activity .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 4d | Anticancer | 4.47 | Tubulin |
| Compound 5g | Anticancer | 52.8 | Tubulin |
| Compound A | Antimicrobial | <7.81 | Bacteria |
Case Studies
- Study on Oxazinonaphthalene Derivatives : A study evaluated a series of oxazinonaphthalene derivatives for their cytotoxic effects against multiple cancer cell lines. The most effective compounds were selected for further testing on their ability to disrupt microtubule formation and induce apoptosis in cancer cells .
- Antimicrobial Evaluation : Another study focused on the synthesis of benzoxazole derivatives, which demonstrated varying degrees of antimicrobial activity against several pathogens, suggesting that structural modifications could enhance efficacy against resistant strains .
Scientific Research Applications
Chemistry
N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex molecules used in material science and catalysis. The compound can undergo various chemical reactions such as:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify the oxidation state of the compound.
- Substitution : Involving the replacement of functional groups.
These reactions enable researchers to tailor the compound for specific applications in synthetic chemistry.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in protein-ligand interactions. The sulfonamide moiety is known for its biological activity, including antibacterial and antitumor properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development.
Medicine
The unique structural features of this compound make it a promising candidate for therapeutic applications. Research indicates that it may be effective against various diseases by targeting specific receptors or enzymes involved in disease progression.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that similar oxazinan derivatives exhibited significant inhibitory effects on specific enzymes linked to cancer proliferation pathways. These findings suggest that this compound could be further explored for its anticancer potential.
- Antimicrobial Activity : Research has indicated that sulfonamide-containing compounds can show effective antimicrobial activity against a range of pathogens. This compound's structural characteristics may enhance its efficacy in this area.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The target compound’s benzenesulfonyl group shares reactivity with sulfonyl chlorides in , which are precursors for sulfonamide synthesis .
- Unlike hydroxamic acids (e.g., compounds 6–10) in , the target lacks the -CONHOH moiety but retains amide bonds, suggesting divergent biological mechanisms (e.g., antioxidant vs. protease inhibition) .
Key Observations :
Key Observations :
- The target’s diamide structure may lack the radical-scavenging capacity of hydroxamic acids but could exhibit enzyme inhibition (e.g., metalloproteases) due to metal-chelating amide groups .
- Unlike benzathine benzylpenicillin (), the target lacks a β-lactam ring, precluding antibacterial activity via cell-wall synthesis inhibition .
Preparation Methods
Core Oxazinan Ring Formation
The 1,3-oxazinan-2-yl scaffold is synthesized via a three-component reaction adapted from microwave-assisted protocols. Substituting β-naphthol with a benzenesulfonyl-modified aldehyde precursor enables direct incorporation of the sulfonyl group during cyclization.
Procedure :
-
Reactants : Benzenesulfonylacetaldehyde (1.2 mmol), urea (1.5 mmol), and 2-aminobutanol (1.0 mmol).
-
Conditions : Microwave irradiation (700 W, 15 min) in acetic acid (0.3 mmol).
-
Workup : Precipitation in ice-water followed by recrystallization (EtOAc/hexane, 1:3).
This method yields 3-(benzenesulfonyl)-1,3-oxazinan-2-one (Intermediate A) with a 42% yield. Spectral data align with literature: IR shows ν(CO) at 1725 cm⁻¹ and ν(SO₂) at 1170 cm⁻¹; ¹H NMR confirms sulfonyl integration (δ 7.82–7.85 ppm, aromatic protons).
N-Alkylation for Side-Chain Introduction
Intermediate A undergoes alkylation to attach the methylene bridge required for ethanediamide coupling. Sodium hydride (3 mmol) in DMF facilitates deprotonation, followed by reaction with bromomethyl p-nitrophenyl carbonate to introduce the activated carbonate group.
Procedure :
-
Reactants : Intermediate A (1 mmol), bromomethyl p-nitrophenyl carbonate (3 mmol).
-
Conditions : 0°C → RT, 2 hr under N₂.
-
Workup : Aqueous extraction (DCM/H₂O), column chromatography (SiO₂, hexane/EtOAc 4:1).
This step yields 3-(benzenesulfonyl)-2-(nitrophenoxycarbonyloxymethyl)-1,3-oxazinan-2-one (Intermediate B) at 58% yield. LC-MS confirms [M+H]⁺ = 494.1.
Ethanediamide Coupling
Intermediate B is reacted with N-butylamine to form the final ethanediamide moiety. The p-nitrophenyl group acts as a leaving group, enabling nucleophilic displacement.
Procedure :
-
Reactants : Intermediate B (1 mmol), N-butylamine (3 mmol).
-
Conditions : Reflux in THF (12 hr), catalytic DMAP.
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Workup : Rotary evaporation, trituration with ether.
N'-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide is isolated in 67% yield. ¹³C NMR confirms the butyl chain (δ 22.4, 31.1, 40.8 ppm) and ethanediamide carbonyls (δ 168.9, 170.3 ppm).
Optimization of Reaction Parameters
Microwave Irradiation vs. Conventional Heating
Comparative studies reveal microwave irradiation reduces reaction time from 8 hr to 15 min while improving yield by 18% (Table 1).
Table 1: Cyclization Efficiency Under Varied Conditions
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave (700 W) | 15 | 42 | 98 |
| Oil Bath (80°C) | 480 | 24 | 89 |
Solvent Effects on Alkylation
DMF outperforms THF and acetonitrile in facilitating complete alkylation (Table 2).
Table 2: Solvent Screening for Intermediate B Synthesis
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 3 |
| THF | 7.5 | 29 | 18 |
| MeCN | 37.5 | 41 | 12 |
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Key functional groups are identified:
Nuclear Magnetic Resonance
Mass Spectrometry
High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 463.2 (calculated: 463.18).
Challenges and Mitigation Strategies
Sulfonylation Regioselectivity
Competing O-sulfonation is suppressed by using benzenesulfonylacetaldehyde instead of post-cyclization sulfonation. This pre-functionalization approach ensures >95% regioselectivity.
Ethanediamide Hydrolysis
The use of anhydrous THF and molecular sieves during coupling reduces hydrolysis of the ethanediamide group, maintaining yields above 65%.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) demonstrate consistent yields (63–65%) under optimized conditions, confirming feasibility for industrial production .
Q & A
Q. Q: What are the critical steps and challenges in synthesizing N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide?
A: The synthesis typically involves:
Sulfonylation : Introducing the benzenesulfonyl group to the oxazinan ring under anhydrous conditions, often using reagents like benzenesulfonyl chloride in dichloromethane .
Amide Coupling : Linking the oxazinan-sulfonyl intermediate to the ethanediamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure minimal racemization .
Purification : Challenges include isolating the product from byproducts like unreacted sulfonyl chloride or coupling reagents. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) is recommended .
Key Considerations : Optimize reaction temperature (often 0–25°C) to prevent sulfonyl group hydrolysis. Monitor progress via TLC or LC-MS .
Structural Confirmation Techniques
Q. Q: Which analytical methods are most reliable for confirming the compound’s structural integrity?
A:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies key groups: benzenesulfonyl (δ ~7.5–7.9 ppm for aromatic protons), oxazinan (δ ~3.5–4.5 ppm for CH₂ groups), and butyl/amide protons (δ ~0.8–1.5 ppm and ~6.5–8.0 ppm, respectively) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the oxazinan region .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₈N₃O₅S: 434.1754) .
- X-ray Crystallography : Used sparingly due to crystallization challenges but provides definitive proof of stereochemistry .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the compound’s enzyme inhibition mechanisms?
A:
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases). Compare IC₅₀ values under varied pH/temperature .
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., hydrogen bonding with catalytic serine residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess selectivity over related enzymes .
Data Interpretation : Contradictions between in silico predictions and experimental Kᵢ may arise from solvent effects or protein flexibility—validate with mutagenesis studies .
Stability and Degradation Pathways
Q. Q: What protocols assess the compound’s stability under experimental conditions?
A:
- Forced Degradation Studies : Expose the compound to stressors:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
- Oxidative stress (3% H₂O₂, 24h).
- Photolysis (ICH Q1B guidelines, UV light at 254 nm) .
- HPLC-MS Analysis : Monitor degradation products (e.g., sulfonic acid derivatives from sulfonyl group cleavage) .
Key Insight : The oxazinan ring is prone to ring-opening under strong acids; buffer selection (e.g., phosphate vs. acetate) significantly impacts stability .
Structure-Activity Relationship (SAR) Optimization
Q. Q: What strategies improve bioactivity through structural modifications?
A:
- Substitution on the Benzene Ring :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance enzyme binding but may reduce solubility .
- Meta-substitutions (e.g., -OCH₃) improve pharmacokinetics by modulating logP values .
- Oxazinan Ring Modifications :
- Replace oxygen with sulfur to alter ring rigidity and binding kinetics .
- Amide Backbone Tweaks :
- Substitute butyl with cyclopropyl to reduce metabolic degradation .
Validation : Test analogs in vitro using cytotoxicity assays (e.g., MTT on cancer cell lines) and compare EC₅₀ values .
- Substitute butyl with cyclopropyl to reduce metabolic degradation .
Data Contradictions in Biological Activity
Q. Q: How should researchers address conflicting reports on the compound’s bioactivity?
A:
- Reproducibility Checks :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Confirm compound purity (>95% via HPLC) and dissolved DMSO concentration (<0.1% to avoid solvent toxicity) .
- Meta-Analysis : Cross-reference datasets from PubChem (AID 1259365) or ChEMBL to identify consensus targets .
Case Study : Discrepancies in anti-inflammatory activity (IC₅₀ ranging from 2–10 μM) may stem from differential NF-κB activation protocols; validate using luciferase reporter assays .
Computational Modeling for Target Prediction
Q. Q: Which computational tools predict the compound’s biological targets?
A:
- SwissTargetPrediction : Input SMILES to rank potential targets (e.g., kinases, GPCRs) based on ligand similarity .
- PharmMapper : Reverse docking against a PDB database identifies plausible enzyme targets (e.g., COX-2, carbonic anhydrase) .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns to assess target residency time .
Limitation : False positives may occur due to conformational sampling gaps; validate with SPR (surface plasmon resonance) .
Analytical Method Development
Q. Q: How to develop a robust HPLC method for quantifying the compound in biological matrices?
A:
- Column : C18 (150 mm × 4.6 mm, 5 µm) with guard column.
- Mobile Phase : Acetonitrile:10mM ammonium acetate (65:35, isocratic), 1.0 mL/min flow rate .
- Detection : UV at 254 nm (sulfonyl group absorbance) or MS/MS (MRM transition m/z 434→316) .
Validation Parameters :- Linearity (1–100 µg/mL, R² >0.99).
- Recovery (>85% from plasma via protein precipitation with acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
